molecular formula C13H24N2O B14669913 4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine CAS No. 36177-95-4

4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine

Cat. No.: B14669913
CAS No.: 36177-95-4
M. Wt: 224.34 g/mol
InChI Key: GPRUNPBMOFLYST-UHFFFAOYSA-N
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Description

4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a tetrahydropyridine ring with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with morpholine under specific conditions. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine . This intermediate can then be reacted with morpholine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like oxone, reducing agents, and allylic chlorides. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

Major products formed from these reactions include hydroxylamines, allylated tertiary amines, and various amine derivatives, depending on the specific reaction pathway and conditions used.

Mechanism of Action

The mechanism of action of 4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine involves its interaction with molecular targets and pathways. It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . These actions contribute to its potential antioxidant properties and its ability to modulate reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is unique due to its combined morpholine and tetrahydropyridine rings, which confer distinct chemical properties and reactivity

Properties

CAS No.

36177-95-4

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)morpholine

InChI

InChI=1S/C13H24N2O/c1-12(2)9-11(10-13(3,4)14-12)15-5-7-16-8-6-15/h9,14H,5-8,10H2,1-4H3

InChI Key

GPRUNPBMOFLYST-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(N1)(C)C)N2CCOCC2)C

Origin of Product

United States

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